Cas no 2034360-01-3 (N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide)

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound featuring a nicotinamide core substituted with a tetrahydrofuran-2-ylmethoxy group and an N-linked 2-carbamoylphenyl moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development. The tetrahydrofuran moiety enhances solubility and bioavailability, while the carbamoylphenyl group may contribute to target binding affinity. Its well-defined chemical architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s stability under standard conditions and compatibility with further functionalization underscore its versatility in pharmaceutical research. Suitable for controlled synthesis, it offers a reproducible platform for exploring novel bioactive molecules.
N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide structure
2034360-01-3 structure
Product Name:N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS No:2034360-01-3
MF:C18H19N3O4
MW:341.361164331436
CID:6402156
PubChem ID:119100069
Update Time:2025-06-09

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
    • AKOS026689539
    • N-(2-carbamoylphenyl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide
    • N-(2-carbamoylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
    • F6475-2202
    • 2034360-01-3
    • Inchi: 1S/C18H19N3O4/c19-17(22)14-5-1-2-6-15(14)21-18(23)12-7-8-16(20-10-12)25-11-13-4-3-9-24-13/h1-2,5-8,10,13H,3-4,9,11H2,(H2,19,22)(H,21,23)
    • InChI Key: FDXOHJHFBLLIIL-UHFFFAOYSA-N
    • SMILES: O1CCCC1COC1C=CC(C(NC2C=CC=CC=2C(N)=O)=O)=CN=1

Computed Properties

  • Exact Mass: 341.13755610g/mol
  • Monoisotopic Mass: 341.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 104Ų

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Additional information on N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Recent Advances in the Study of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS: 2034360-01-3)

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS: 2034360-01-3) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a subject of intense research interest.

The primary objective of recent research on N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been to explore its role as a potential therapeutic agent. Initial in vitro studies have demonstrated its ability to interact with key molecular targets, such as enzymes and receptors, which are implicated in disease pathways. For instance, its inhibitory effects on certain kinases have been investigated, suggesting potential applications in oncology and inflammatory diseases. These findings are supported by robust biochemical assays and structural analyses, which highlight the compound's binding affinity and selectivity.

In addition to its mechanistic studies, recent research has also focused on the compound's pharmacokinetic profile. Preclinical evaluations have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug candidate. Notably, the tetrahydrofuran moiety in the compound's structure has been identified as a key contributor to its metabolic stability and bioavailability. These insights have paved the way for further optimization of the compound's chemical structure to enhance its therapeutic potential.

One of the most significant advancements in the study of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is its application in disease models. Recent in vivo studies have demonstrated its efficacy in animal models of cancer and autoimmune disorders. For example, in a murine model of rheumatoid arthritis, the compound exhibited potent anti-inflammatory effects, reducing disease progression and improving clinical outcomes. These results underscore its potential as a novel therapeutic agent and warrant further investigation in clinical settings.

Despite these promising findings, challenges remain in the development of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. Issues such as off-target effects, toxicity, and formulation stability need to be addressed to ensure its safe and effective use in humans. Ongoing research is focused on overcoming these hurdles through structural modifications and advanced drug delivery systems. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound from bench to bedside.

In conclusion, N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide represents a promising candidate in the field of chemical biology and medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a valuable subject of ongoing research. Future studies will likely focus on further elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its clinical potential. As the field continues to evolve, this compound may emerge as a key player in the development of next-generation therapeutics.

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